molecular formula C18H16ClFN2O2 B4653604 2-chloro-6-fluoro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide

2-chloro-6-fluoro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide

Cat. No.: B4653604
M. Wt: 346.8 g/mol
InChI Key: DUJUXMDTLDGUDV-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide is a synthetic organic compound that features a benzamide core substituted with chloro and fluoro groups, along with a pyrrolidine-1-carbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The pyrrolidine ring can be oxidized to form N-oxide derivatives.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide (NaOMe) in methanol can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether is commonly employed.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of the pyrrolidine ring.

Major Products Formed

    Substitution: Formation of methoxy derivatives.

    Reduction: Formation of 2-chloro-6-fluoro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzyl alcohol.

    Oxidation: Formation of N-oxide derivatives of the pyrrolidine ring.

Scientific Research Applications

2-chloro-6-fluoro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluorobenzoic acid
  • 4-(pyrrolidine-1-carbonyl)aniline
  • 2-chloro-6-fluorobenzyl alcohol

Uniqueness

2-chloro-6-fluoro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide is unique due to the combination of chloro, fluoro, and pyrrolidine-1-carbonyl substituents, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

2-chloro-6-fluoro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O2/c19-14-4-3-5-15(20)16(14)17(23)21-13-8-6-12(7-9-13)18(24)22-10-1-2-11-22/h3-9H,1-2,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJUXMDTLDGUDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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